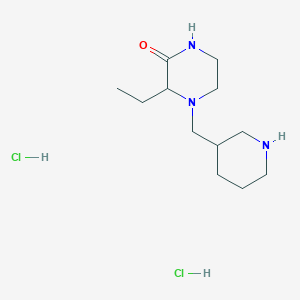

2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed, synthesized, characterized, and assessed for their antimicrobial activity . Another study reported the direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant .

Chemical Reactions Analysis

The chemical reactions involving “2-(N,4-Dimethylphenylsulfonamido)-N,N-dimethylacetamide” are complex and can vary depending on the specific conditions and reactants used. One study reported the direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant .

Aplicaciones Científicas De Investigación

Biological Screening and Applications

Sulfonamides, similar to the one , have been synthesized and characterized for their biological activities, including antibacterial, antifungal, and anthelmintic properties. These compounds have shown significant activity in various screenings, indicating their potential as agents in treating infections and infestations. Molecular docking studies reveal that these active compounds bind similarly to standard drugs, suggesting their efficacy in medical applications. Additionally, certain sulfonamide derivatives have been used in latent fingerprint analysis due to their adhesive properties, which could be beneficial in forensic science (Khan et al., 2019).

Electrochemical and Material Science

Dimethylacetamide (DMAc) has been investigated as a protective additive for high-voltage cathode materials in lithium batteries. Its inclusion improves capacity retention and reduces electrolyte flammability, enhancing battery safety and performance. The formation of a stable solid electrolyte interphase (SEI) on cathodes by DMAc and similar additives is crucial for suppressing electrolyte decomposition, which is vital for the longevity and efficiency of lithium-ion batteries (Bae et al., 2014).

Pharmaceutical and Drug Delivery Systems

In the pharmaceutical field, sulfonamide and dimethylacetamide derivatives have been explored for their roles in drug delivery systems. For instance, hyaluronic acid modified with sulfhydryl groups can form hydrogels in the presence of dimethyl sulfoxide (DMSO), another solvent similar to dimethylacetamide. These hydrogels can load drugs effectively and release them in a controlled manner around tumor tissues, offering a promising approach for localized cancer treatment through chemotherapy, photodynamic, and photothermal therapies (Xu et al., 2020).

Polymer Science

Polysulfonamideimides, a new class of polymers, have been synthesized via cyclopolycondensation involving sulfonyl chloride derivatives, potentially including compounds similar to the one . These polymers exhibit high thermal stability and solubility in polar aprotic solvents, making them suitable for advanced material applications, such as high-performance plastics and fibers (Imai & Okunoyama, 1973).

Propiedades

IUPAC Name |

N,N-dimethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-10-5-7-11(8-6-10)18(16,17)14(4)9-12(15)13(2)3/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWAWGTWSNJHSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B2595828.png)

![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2595829.png)

![4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595830.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B2595836.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2595840.png)

![1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2595841.png)

![Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate](/img/structure/B2595842.png)